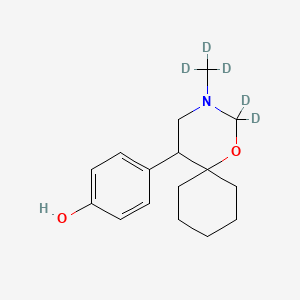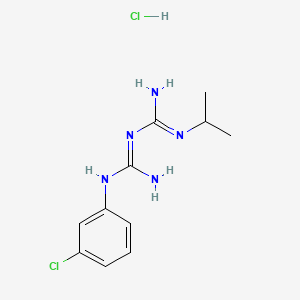
O-Desmethyl Venlafaxine Cyclic Impurity-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desmethyl Venlafaxine Cyclic Impurity-d5 is a labeled analogue of O-Desmethyl Venlafaxine Cyclic Impurity, which is an impurity of Desvenlafaxine. Desvenlafaxine is a medication used to treat depression. The compound is characterized by its molecular formula C16H18D5NO2 and a molecular weight of 266.39. It is used in various scientific research applications, particularly in the study of metabolic pathways and chemical identification.
Vorbereitungsmethoden
The synthesis of O-Desmethyl Venlafaxine Cyclic Impurity-d5 involves the incorporation of deuterium atoms into the structure of O-Desmethyl Venlafaxine Cyclic Impurity. The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
O-Desmethyl Venlafaxine Cyclic Impurity-d5 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O-Desmethyl Venlafaxine Cyclic Impurity-d5 is widely used in scientific research, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: The compound is used in metabolic research to study metabolic pathways in vivo.
Medicine: It serves as a reference standard in the development and testing of pharmaceuticals, particularly in the study of Desvenlafaxine and its impurities.
Industry: The compound is used in the production of high-quality reference standards for pharmaceutical testing
Wirkmechanismus
The mechanism of action of O-Desmethyl Venlafaxine Cyclic Impurity-d5 is related to its role as an impurity of Desvenlafaxine. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain and improving mood. The labeled analogue, this compound, is used to study the metabolic pathways and pharmacokinetics of Desvenlafaxine, providing insights into its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
O-Desmethyl Venlafaxine Cyclic Impurity-d5 can be compared with other similar compounds, such as:
O-Desmethyl Venlafaxine Cyclic Impurity: The unlabeled version of the compound, used for similar research purposes.
Desvenlafaxine: The parent compound, used as an antidepressant medication.
D,L-O-Desmethyl Venlafaxine-d10: Another labeled analogue used in metabolic research
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions.
Eigenschaften
IUPAC Name |
4-[2,2-dideuterio-3-(trideuteriomethyl)-1-oxa-3-azaspiro[5.5]undecan-5-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-17-11-15(13-5-7-14(18)8-6-13)16(19-12-17)9-3-2-4-10-16/h5-8,15,18H,2-4,9-12H2,1H3/i1D3,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFIYOVTHWDOQK-JQKGTWBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(CCCCC2)OC1)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(N(CC(C2(O1)CCCCC2)C3=CC=C(C=C3)O)C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)




![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)


![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)


